molecular formula C15H11NO2 B1613528 3-(1H-Indol-4-yl)benzoic acid CAS No. 442562-80-3

3-(1H-Indol-4-yl)benzoic acid

Cat. No.: B1613528
CAS No.: 442562-80-3
M. Wt: 237.25 g/mol
InChI Key: JIDDTZCMXFNWAB-UHFFFAOYSA-N
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Description

Background and Significance of Indole- and Benzoic Acid-Containing Scaffolds in Medicinal Chemistry and Drug Discovery

The indole (B1671886) nucleus, a bicyclic structure containing a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. ontosight.aiijpsjournal.com This is due to its presence in numerous natural products and its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. ontosight.aiijpsjournal.com Indole derivatives have been successfully developed into drugs for treating a variety of conditions, including cancer, inflammation, infectious diseases, and neurodegenerative disorders. ijpsjournal.com The versatility of the indole ring allows for substitutions at various positions, which can significantly modulate the biological activity of the resulting compounds. nih.govresearchgate.net

Similarly, the benzoic acid scaffold is a common feature in many approved drugs and serves as a crucial building block in drug discovery. nih.govpreprints.org The carboxylic acid group can act as a key interaction point with biological targets, often forming hydrogen bonds or salt bridges. Benzoic acid derivatives have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.goviomcworld.com The combination of these two scaffolds into a single molecule, as seen in indolylbenzoic acids, creates a platform for developing novel compounds with potentially unique therapeutic profiles.

Rationale for Investigating the 3-(1H-Indol-4-yl)benzoic Acid Chemical Entity

The rationale for investigating the specific chemical entity this compound stems from the established therapeutic potential of related indolylbenzoic acid isomers and the critical role that the substitution pattern plays in determining biological activity. Research has shown that altering the position of the benzoic acid group on the indole ring can lead to compounds with distinct pharmacological profiles. For instance, different isomers have been explored as inhibitors of various enzymes, highlighting the importance of a systematic investigation of the chemical space around this scaffold.

The exploration of different substitution patterns on the indole ring is a key strategy in drug discovery. nih.gov For example, studies on N-substituted 4-(5-indolyl)benzoic acids identified potent inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. nih.govdntb.gov.ua In another example, a complex derivative based on a (1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid scaffold, LNP023, has been discovered as a potent inhibitor of complement Factor B and is undergoing clinical evaluation for various complement-mediated diseases. nih.govacs.orgsci-hub.se Furthermore, research into 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid revealed its potential as an inhibitor of aldo-keto reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer. nih.gov These examples underscore the principle that the specific arrangement of the indole and benzoic acid moieties is a critical determinant of therapeutic targeting. Therefore, the synthesis and evaluation of the this compound isomer is a logical step in the systematic exploration of this chemical class to uncover new therapeutic agents.

Overview of Current Research Trajectories and Future Prospects for this compound Derivatives

Current research involving scaffolds related to this compound is focused on the design and synthesis of more complex derivatives to achieve high potency and selectivity for specific biological targets. The development of the clinical candidate LNP023, a highly substituted piperidinyl-indole-benzoic acid derivative, exemplifies this trend. nih.govacs.orgsci-hub.seresearchgate.netgoogle.com This research trajectory involves leveraging structure-activity relationship (SAR) data and computational modeling to guide the design of new molecules with improved pharmacological properties. uni-saarland.denih.govarxiv.org

Future prospects for derivatives of this compound are promising and span multiple therapeutic areas. The established success of related compounds suggests that this scaffold could be a valuable starting point for the development of inhibitors for a range of enzymes and receptors implicated in cancer, inflammatory conditions, and infectious diseases. nih.govnih.govnih.gov The key will be to systematically explore substitutions on both the indole and benzoic acid rings to optimize interactions with the desired biological targets while minimizing off-target effects. The use of advanced synthetic methodologies and in silico screening techniques will likely accelerate the discovery of new drug candidates based on this versatile chemical framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-16-14/h1-9,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDDTZCMXFNWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C3C=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626480
Record name 3-(1H-Indol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442562-80-3
Record name 3-(1H-Indol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 1h Indol 4 Yl Benzoic Acid

Precursor Synthesis and Intermediate Derivatization for the 3-(1H-Indol-4-yl)benzoic Acid Core

The construction of the target molecule relies on the robust synthesis of its two key fragments: a functionalized indole (B1671886) moiety and a derivatized benzoic acid. These precursors are designed to possess reactive handles that facilitate their eventual linkage.

Synthesis of Indole Moieties for Direct Coupling

The indole ring is a ubiquitous heterocycle in natural products and pharmaceuticals, leading to the development of numerous synthetic methods. acs.org Classical methods such as the Fischer, Leimgruber–Batcho, Madelung, and Reissert syntheses are foundational for creating the indole core. bhu.ac.inmdpi.com The Fischer indole synthesis, for example, involves the cyclization of arylhydrazones under acidic conditions and remains one of the most widely used methods for preparing indole derivatives. bhu.ac.in

More contemporary approaches often utilize transition metal-catalyzed reactions, which offer milder conditions and broader functional group tolerance. acs.orgmdpi.com One such strategy involves the palladium-catalyzed cross-coupling of o-haloanilines with alkynes or ketones. acs.org For instance, a two-step sequence can be employed where an o-haloaniline undergoes a cross-coupling reaction, followed by an oxidative cyclization of the resulting 2-alkenylaniline to yield the N-H indole directly. acs.org This method provides a regiochemical outcome that is often complementary to the classical Fischer synthesis. acs.org Another modern variant is the Hemetsberger indole synthesis, which can be used to produce specific substituted indoles, such as 4-methylindole, through the thermolysis of an azido (B1232118) acrylate (B77674) intermediate. acs.org These methods provide access to indole precursors, such as 4-bromo-1H-indole or indole-4-boronic acid, which are primed for subsequent coupling reactions.

Synthesis of Benzoic Acid Derivatives for Scaffold Integration

Benzoic acid and its derivatives serve as fundamental building blocks in the synthesis of a wide array of bioactive compounds. nih.govresearchgate.net For integration into the this compound scaffold, a benzoic acid derivative must be prepared with a suitable functional group, typically a halogen or a boronic acid, at the 3-position to enable cross-coupling.

The synthesis of these intermediates often starts from commercially available materials. For example, 3-bromobenzoic acid or 3-iodobenzoic acid can be readily prepared or purchased. Alternatively, derivatization can be achieved through directed ortho-metalation or electrophilic aromatic substitution reactions on benzoic acid itself, though regioselectivity can be a challenge. A common strategy involves the use of a precursor like 3-aminobenzoic acid, which can be converted to the corresponding diazonium salt and subsequently subjected to a Sandmeyer reaction to install a bromine or chlorine atom. For Suzuki coupling, the corresponding 3-carboxyphenylboronic acid is required, which can be synthesized from 3-bromobenzoic acid via lithium-halogen exchange followed by quenching with a trialkyl borate. These functionalized benzoic acid derivatives are crucial for the subsequent construction of the indole-benzoic acid linkage. researchgate.net

Direct and Convergent Synthetic Routes to this compound

With the functionalized precursors in hand, the core structure of this compound is assembled through direct coupling strategies or multi-step convergent approaches.

Transition-Metal Catalyzed Coupling Reactions for Indole-Benzoic Acid Linkage

The key step in synthesizing this compound is the formation of the C-C bond between the indole C4 position and the benzoic acid C3 position. Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. dntb.gov.ua The Suzuki-Miyaura coupling is a particularly effective choice, reacting an indole-4-boronic acid derivative with a 3-halobenzoic acid ester (or vice versa) in the presence of a palladium catalyst and a base.

The general reaction is as follows: (HO)₂B-Indole + X-Ar-COOH → Indole-Ar-COOH

Where 'X' is a halide (Br, I) and 'Ar' is the benzoic acid ring. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a base like sodium carbonate or potassium phosphate. Protecting the indole nitrogen (e.g., as a Boc or SEM derivative) and the carboxylic acid (e.g., as a methyl or ethyl ester) is often necessary to prevent side reactions and improve solubility and yield. After the coupling, a final deprotection step reveals the target molecule. Other notable coupling reactions include the Stille coupling (using an organotin reagent), Hiyama coupling (organosilane), and Negishi coupling (organozinc).

Multi-Step Approaches for Targeted Synthesis

One such approach could begin with a suitably substituted benzene (B151609) derivative, such as methyl 2-methyl-3-nitrobenzoate. orgsyn.org The synthesis could proceed through the following key transformations:

Side-chain functionalization : Radical bromination of the methyl group to create a reactive benzyl (B1604629) bromide. orgsyn.org

Chain extension : Conversion of the benzyl bromide into a two-carbon side chain necessary for indole formation, for example, through a Wittig reaction to form a 2-ethenyl-3-nitrobenzoate intermediate. orgsyn.org

Reductive Cyclization : The critical step where the nitro group is reduced, and the resulting amine undergoes intramolecular cyclization onto the vinyl group to form the indole ring. This can be achieved using various reducing agents or through palladium-catalyzed N-heteroannulation. orgsyn.org

Final modification : Saponification of the methyl ester to yield the final benzoic acid.

This type of multi-step synthesis, while longer, provides a high degree of control over the molecular architecture. libretexts.org

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of the key coupling step. researchgate.net Several reaction parameters are systematically varied to find the ideal conditions, including the choice of catalyst, ligand, base, solvent, and temperature. researchgate.netresearchgate.net

For a palladium-catalyzed Suzuki coupling, a screening process might be undertaken. Initially, a standard catalyst like Pd(PPh₃)₄ might be tested. researchgate.net If yields are low, other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃, combined with various phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃), would be evaluated. The choice of base is also critical, with inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ often being screened. Solvents play a crucial role in both solubility and reaction kinetics; common choices include toluene, dioxane, DMF, or aqueous mixtures. Temperature is another key variable, with reactions often run between 80 °C and 120 °C. The optimization process is guided by analyzing reaction outcomes, often through techniques like TLC or LC-MS, to identify the conditions that provide the highest conversion to the desired product with minimal side-product formation. acs.org

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10045
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene/H₂O10078
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O10085
4Pd₂(dba)₃ (2.5)XPhos (10)K₃PO₄Dioxane11092
5Pd₂(dba)₃ (2.5)XPhos (10)Cs₂CO₃Dioxane11089

This table represents a hypothetical optimization study for a Suzuki coupling reaction to form an indole-benzoic acid linkage, based on common practices found in the literature. researchgate.netresearchgate.net

Derivatization Strategies of the this compound Scaffold for Biological Screening

Derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple reaction sites for chemical modification, including the carboxylic acid group, the indole nitrogen, and the aromatic C-H bonds on both ring systems.

Esterification and Amidation Reactions

The most direct derivatization strategy for this compound involves the transformation of its carboxylic acid group into esters and amides. These reactions are fundamental in medicinal chemistry for improving properties such as cell permeability and for introducing new points of interaction with biological targets.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated sulfuric acid), is a classic approach. google.com This method is particularly suitable for simple, acid-stable alcohols. For more sensitive or complex alcohols, milder conditions are preferable. Dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) can be used to facilitate ester formation at room temperature. google.com

Amidation: The formation of an amide bond is a critical transformation for creating peptide mimics and other biologically relevant structures. Direct condensation of a carboxylic acid and an amine requires harsh conditions and is often inefficient. Therefore, coupling agents are almost universally employed. A combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an activating agent like 1-Hydroxybenzotriazole (HOBt) is a common choice for promoting amide bond formation under mild conditions, ensuring high yields and minimizing side reactions. nih.gov This method is compatible with a wide array of amines, allowing for the synthesis of a large and diverse library of amide derivatives. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation
TransformationReagents and ConditionsProduct TypeKey Features
EsterificationAlcohol (R-OH), cat. H₂SO₄, RefluxEster (R-COOR')Classical method; suitable for simple alcohols. google.com
EsterificationAlcohol (R-OH), DCC or DIC, DMAP, CH₂Cl₂Ester (R-COOR')Mild conditions; suitable for sensitive substrates. google.com
AmidationAmine (R'-NH₂), EDCI, HOBt, DIPEA, DMFAmide (R-CONHR')High efficiency, mild conditions, broad substrate scope. nih.gov
AmidationConvert to Acyl Chloride (SOCl₂), then Amine (R'-NH₂)Amide (R-CONHR')Two-step process via a highly reactive intermediate.

Substitution Reactions on Indole and Benzoic Acid Rings

Further diversification of the scaffold can be achieved by performing substitution reactions on the aromatic rings. The electronic properties of the indole and benzoic acid moieties dictate the regioselectivity of these transformations.

Indole Ring Substitution: The indole ring is an electron-rich heterocycle and is highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and therefore the primary site of reaction. If the C3 position is occupied, substitution typically occurs at the C2 position or on the benzene portion of the indole nucleus. Common electrophilic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.

Nitration: Employing nitric acid in a solvent like acetic acid to add a nitro group.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst, though conditions must be carefully controlled to avoid polymerization.

Benzoic Acid Ring Substitution: The benzoic acid ring is influenced by two competing factors: the electron-withdrawing, meta-directing carboxylic acid group and the electron-donating, ortho-, para-directing indole substituent. The powerful activating effect of the indole group is expected to dominate, directing incoming electrophiles to the positions ortho and para to the indole substituent (positions 2, 4, and 6 on the benzoic acid ring). However, the deactivating nature of the carboxyl group will make substitution on this ring less favorable than on the indole ring.

Formation of Hybrid Compounds Incorporating this compound

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. nih.gov The this compound scaffold is an ideal platform for creating such hybrids.

The carboxylic acid handle is the most convenient point for linkage. By using the amidation or esterification reactions described previously, the scaffold can be covalently linked to other biologically active moieties. For instance, it could be coupled with:

Other Heterocycles: Scaffolds like triazoles, pyrazoles, or benzimidazoles, which are known to possess a wide range of biological activities, can be incorporated. nih.gov

Natural Product Fragments: Linking to fragments of natural products can imbue the resulting hybrid with the biological activity of the parent natural product.

Linker Moieties: Polyethylene glycol (PEG) chains or simple alkyl chains can be introduced to modulate solubility and pharmacokinetic properties or to serve as a bridge to another functional moiety.

Chemical Transformations and Reactivity Profiles of this compound

Understanding the intrinsic reactivity of the scaffold is essential for planning multi-step syntheses and for predicting potential metabolic pathways.

Reactivity of the Carboxyl Group

Beyond forming esters and amides, the carboxyl group can undergo several other important transformations:

Reduction: The carboxylic acid can be reduced to a primary alcohol. This requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are ineffective. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is the standard reagent for this transformation. The resulting benzylic alcohol provides a new site for further derivatization.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate is not typically isolated but is used directly to react with a wide range of nucleophiles (alcohols, amines, etc.) to form derivatives under very mild conditions.

Table 2: Key Transformations of the Carboxyl Group
ReactionReagent(s)Product Functional GroupSignificance
Reduction1. LiAlH₄, THF; 2. H₃O⁺Primary Alcohol (-CH₂OH)Creates a new site for derivatization (e.g., ether formation).
Acyl Halide FormationSOCl₂ or (COCl)₂Acyl Chloride (-COCl)Highly reactive intermediate for acylation reactions.
DecarboxylationHeat, Copper catalyst (e.g., quinoline)Aryl-Indole (loss of CO₂)Generally difficult for aromatic acids; requires harsh conditions.

Transformations on the Indole Moiety

The indole nucleus offers several avenues for chemical modification beyond electrophilic substitution on the pyrrole (B145914) ring.

N-H Functionalization: The nitrogen atom of the indole ring is a nucleophile and can be readily functionalized.

N-Alkylation: Reaction with an alkyl halide in the presence of a base (e.g., NaH in DMF) introduces an alkyl group onto the indole nitrogen. This can be useful for blocking the N-H group, improving solubility, or introducing specific side chains.

N-Acylation: Treatment with an acyl chloride or anhydride (B1165640) in the presence of a base leads to the formation of an N-acylindole.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach an aryl group to the indole nitrogen.

Metal-Catalyzed Cross-Coupling: If the indole or benzoic acid ring is pre-functionalized with a halogen (e.g., via electrophilic halogenation), it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Heck coupling (with alkenes), which vastly expand the accessible chemical space for creating complex derivatives.

Detailed Analytical Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, detailed experimental data for the advanced analytical characterization of the compound this compound (CAS Number: 442562-80-3) is not publicly available.

To generate a scientifically accurate and thorough analysis for the section "2.5. Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment of Synthesized Compounds," specific data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is required. This information is essential for creating the mandated data tables and discussing the detailed research findings pertinent to this specific molecule.

While general methodologies for the characterization of related indole and benzoic acid derivatives are widely documented, applying such information to this compound without specific experimental results would be speculative and scientifically unsound. The precise chemical shifts in NMR, fragmentation patterns in MS, and retention times in HPLC are unique to a compound's specific structure and cannot be accurately extrapolated from analogous compounds.

Therefore, due to the absence of published characterization data for this compound, it is not possible to construct the requested article section with the required level of detail, accuracy, and inclusion of specific data tables. Fulfilling the request under these circumstances would necessitate fabricating data, which would compromise the scientific integrity of the article.

Pharmacological and Biological Activities of 3 1h Indol 4 Yl Benzoic Acid and Its Derivatives

Antineoplastic and Anticancer Activities

Derivatives of 3-(1H-Indol-4-yl)benzoic acid have demonstrated a broad spectrum of anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and interference with crucial enzymatic pathways that are often dysregulated in cancer cells.

Inhibition of BCL-2 Family Proteins, including MCL-1

The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members such as MCL-1 often being overexpressed in cancer cells, contributing to their survival and resistance to therapy. mdpi.com A novel series of indole-imidazolone derivatives has been synthesized and evaluated for their ability to inhibit MCL-1. nih.gov

Certain derivatives demonstrated potent binding affinities for MCL-1, with Ki values significantly lower than the reference compound gossypol. nih.gov For instance, compounds 6c , 6g , and 6k exhibited Ki values ranging from 0.02 to 0.04 μM against MCL-1. nih.gov Notably, compound 6g also displayed inhibitory activity against other anti-apoptotic proteins, Bcl-XL and Bcl-2, with Ki values of 7.20 μM and 5.30 μM, respectively. nih.gov The pro-apoptotic effects of these compounds were confirmed by an increase in the levels of Bax and cytochrome c in cancer cell lines. nih.gov

CompoundMCL-1 Ki (μM)Bcl-XL Ki (μM)Bcl-2 Ki (μM)
6c0.02-0.04--
6g0.02-0.047.205.30
6k0.02-0.04--

Targeting Aldo-Keto Reductase (AKR1C3)

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the biosynthesis of androgens and is considered an attractive target in castration-resistant prostate cancer. unito.it Several studies have focused on developing inhibitors of AKR1C3 based on indole (B1671886) and benzoic acid scaffolds.

One study reported a meta-substituted compound, 11 , which demonstrated potent AKR1C3 inhibition with an IC50 value of 0.11 μM and over 400-fold selectivity for AKR1C3 over the related enzyme AKR1C2. unito.it Another para-substituted compound, 10 , showed an IC50 of 0.27 μM with greater than 370-fold selectivity. unito.it Furthermore, a series of N-phenylanthranilic acid analogues were evaluated, with compound 1o displaying an IC50 value of 38 nM for AKR1C3, resulting in a 28-fold selectivity over AKR1C2. upenn.edu In a virtual screening of a fragment library, a selective AKR1C3 inhibitor, compound 3 , was identified with a Ki value of 82 μM. nih.gov

CompoundAKR1C3 IC50 (μM)Selectivity (AKR1C2/AKR1C3)
110.11>400
100.27>370
1o0.03828
3 (Ki)82Selective

Modulation of Protein Kinases

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of benzoic acid have been investigated as inhibitors of protein kinases. For instance, a study on 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2 revealed potent inhibitory activities. nih.gov

Analogs with azabenzene modifications, such as pyridine- and pyridazine-carboxylic acid derivatives, exhibited IC50 values for CK2α in the range of 0.014-0.017 μM and for CK2α' in the range of 0.0046-0.010 μM. nih.gov The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activities (IC50 for CK2α = 0.014-0.016 μM; IC50 for CK2α' = 0.0088-0.014 μM) and led to significant antiproliferative activities against the A549 lung cancer cell line, with CC50 values ranging from 1.5-3.3 μM. nih.gov

Compound ClassCK2α IC50 (μM)CK2α' IC50 (μM)A549 CC50 (μM)
Azabenzene analogs0.014-0.0170.0046-0.010-
3-Benzyloxy benzoic acid analogs0.014-0.0160.0088-0.0141.5-3.3

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Several indole-based derivatives have been developed as potent HDAC inhibitors.

A study on indole-3-butyric acid derivatives led to the discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA), which exhibited potent inhibitory activity against HDAC2 (IC50 = 0.32 μM) and HDAC3 (IC50 = 0.14 μM). nih.gov Another series of indole-containing benzamide (B126) derivatives was developed, with compound 3j showing the best inhibitory activity against HDAC1 with an IC50 of 0.330 μmol/L, which was more potent than the control drug MS-275 (HDAC1 IC50 = 0.668 µmol/L). thieme-connect.com Furthermore, a series of o-aminobenzamide-based HDAC inhibitors bearing a tryptophan cap group was synthesized, with compound 11a exhibiting potent inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC50 values of 20.6 nM, 157 nM, and 138 nM, respectively. nih.gov A more potent hydrazide-based derivative, 13e , showed low nanomolar IC50s toward HDAC1 (9.54 nM), HDAC2 (28.04 nM), and HDAC3 (3.86 nM). nih.gov

CompoundHDAC1 IC50HDAC2 IC50HDAC3 IC50
IBHA-0.32 μM0.14 μM
3j0.330 μM8.4 μM-
11a20.6 nM157 nM138 nM
13e9.54 nM28.04 nM3.86 nM

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are important targets for anticancer drugs. Certain indole derivatives have been shown to inhibit these enzymes.

A series of benz[f]indole-4,9-diones were synthesized and evaluated for their ability to inhibit human DNA topoisomerases I and II. nih.gov Among the tested compounds, 2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione was the most potent inhibitor of topoisomerase I. nih.gov In another study, synthetic pyrazolo[1,5-a]indole derivatives were found to be strong inhibitors of topoisomerase II, with compounds GS-2 , -3 , and -4 having IC50 values in the range of 10-30 μM. nih.gov Compound GS-5 acted as a dual inhibitor of both topoisomerase I and II, with a strong inhibitory effect on topoisomerase I at an IC50 of approximately 10 μM. nih.gov These compounds were identified as catalytic inhibitors rather than topo poisons. nih.gov

CompoundTarget TopoisomeraseIC50 (μM)
GS-2, -3, -4Topoisomerase II10-30
GS-5Topoisomerase I & II~10 (Topo I)

Tubulin Interaction and Antiproliferative Effects

Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established anticancer strategy. Numerous indole-based compounds have been developed as tubulin polymerization inhibitors.

A series of 6- and 7-heterocyclyl-1H-indole derivatives were synthesized, with compound 1k showing potent inhibition of tubulin polymerization (IC50 = 0.58 μM) and growth of MCF-7 cancer cells (IC50 = 4.5 nM). nih.gov Another study on indole/1,2,4-triazole hybrids identified compound 7i as the most effective at blocking tubulin polymerization, with an IC50 value of 3.03 μM. mdpi.com Arylthioindole (ATI) derivatives have also been identified as potent inhibitors of tubulin polymerization, with compound ATI 3 having a tubulin assembly IC50 of 3.3 μM and an MCF-7 cell growth inhibition IC50 of 52 nM. nih.gov Compound ATI 4 showed a tubulin assembly IC50 of 2.0 μM and an MCF-7 IC50 of 13 nM. nih.gov

CompoundTubulin Polymerization IC50 (μM)Antiproliferative Activity (Cell Line, IC50)
1k0.58MCF-7, 4.5 nM
7i3.03-
ATI 33.3MCF-7, 52 nM
ATI 42.0MCF-7, 13 nM

Activity against Human Cancer Cell Lines (e.g., HeLa, HCT-116, MCF-7, A431, NSCLC, SCLC)

Derivatives incorporating the indole and benzoic acid-related structures have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Research has focused on modifying these core structures to enhance potency and selectivity.

Oxidized analogs of di(1H-indol-3-yl)methyl-4-substituted benzenes have been identified as potent anticancer agents. nih.govnih.gov These compounds function as inducers of the pro-apoptotic unfolded protein response (UPR) signaling pathway, dependent on the orphan nuclear receptor 4A1 (NR4A1). nih.govnih.gov Mesylate derivatives with electron-withdrawing groups such as CF3, CO2Me, and Cl were found to be more effective inhibitors of cancer cell viability than their precursors. nih.govnih.gov

Furthermore, hybrid molecules containing indole and 1,3,4-oxadiazole (B1194373) rings have been synthesized and evaluated for their anticancer properties. mdpi.comnih.gov One such derivative, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (Compound 2e), exhibited potent activity against HCT-116 (colon), A549 (lung), and A375 (melanoma) cell lines, with IC50 values significantly lower than the reference drug erlotinib. mdpi.comnih.gov This compound was found to be a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

Another class of related compounds, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, also showed promising inhibitory activities against MCF-7 (breast) and HCT-116 cancer cell lines. researchgate.net Certain hybrids demonstrated IC50 values comparable or superior to the reference drug doxorubicin, while also showing weaker cytotoxic effects on normal cells. researchgate.net Studies on these compounds indicated that they induce apoptosis in cancer cells. researchgate.net Naturally occurring benzoic acid derivatives have also been shown to retard cancer cell growth by inhibiting histone deacetylases (HDACs). nih.govplos.org

Table 1: Anticancer Activity of Selected Indole and Benzoic Acid Derivatives

Compound Class Cell Line IC50 (µM) Reference Compound IC50 (µM) Reference
Indole-1,3,4-oxadiazole (2e) HCT-116 6.43 ± 0.72 Erlotinib 17.86 ± 3.22 mdpi.comnih.gov
Indole-1,3,4-oxadiazole (2e) A549 (NSCLC) 9.62 ± 1.14 Erlotinib 19.41 ± 2.38 mdpi.comnih.gov
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (2) MCF-7 15.6 Doxorubicin 19.7 researchgate.net

Antimicrobial Activities

The indole and benzoic acid scaffolds are present in numerous compounds investigated for their ability to combat microbial infections, including those caused by drug-resistant pathogens.

The rise of antibacterial resistance, particularly concerning methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for new therapeutic agents. nih.gov The unique molecular structure of the indole ring makes it a promising candidate for the development of novel antibacterial drugs. nih.gov

Derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have been identified as potent agents against Gram-positive staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com One of the most effective compounds in a series, a bis(trifluoromethyl)aniline derivative, was highly active in inhibiting the growth of various S. aureus strains. mdpi.com These pyrazole (B372694) derivatives have been shown to exhibit bactericidal action and are effective at inhibiting and eradicating S. aureus biofilms. mdpi.comnih.gov

In a separate study, 3-substituted-1H-imidazol-5-yl-1H-indoles were also evaluated for their antimicrobial activity. mdpi.com This work led to the identification of two analogs with potent anti-MRSA activity, demonstrating MIC values of ≤0.25 µg/mL, which also lacked cytotoxic or hemolytic properties. mdpi.com Additionally, new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives have been synthesized and found to have selective and potent inhibitory activity against S. aureus, with MICs ranging from 0.25-0.5 µg/mL. nih.gov One compound from this series was potent against multiple clinical strains of multi-drug resistant S. aureus, irrespective of their resistance status. nih.gov

Table 2: Antibacterial Activity of Selected Derivatives against Gram-Positive Bacteria

Compound Class Bacterial Strain MIC (µg/mL) Reference
4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivative S. aureus 0.78 mdpi.com
3-Substituted-1H-imidazol-5-yl-1H-indole MRSA ≤0.25 mdpi.com

The outer membrane of Gram-negative bacteria, composed mainly of lipopolysaccharides, presents a significant permeability barrier, often making them less susceptible to antibacterial agents compared to their Gram-positive counterparts. nih.gov However, certain benzoic acid derivatives have shown activity against these challenging pathogens.

Studies on the positional isomerism of benzoic acid derivatives have demonstrated their antibacterial effects against Escherichia coli. nih.gov Benzoic acid itself and its 2-hydroxy derivative (2hBa) showed the strongest activity against E. coli O157, with a MIC of 1 mg/mL. nih.gov Other derivatives required higher concentrations to inhibit bacterial development. nih.gov The antimicrobial action of phenolic acids is attributed to their ability to lower the environmental pH and disrupt the bacterial membrane, leading to the disintegration of the ion gradient and leakage of essential cellular components. nih.gov Research has also shown that benzoic acid derivatives can inhibit the formation of biofilms in Pseudomonas aeruginosa, a mechanism that is crucial for its pathogenicity, particularly in chronic lung infections. scispace.com In contrast, some classes of indole derivatives, such as 3-substituted-1H-imidazol-5-yl-1H-indoles, exhibited no activity against Gram-negative bacteria like P. aeruginosa and E. coli. mdpi.com

Invasive fungal infections, particularly those caused by species like Aspergillus fumigatus, are a major concern for immunocompromised patients. nih.gov Benzoic acid derivatives have been investigated for their potential to treat such infections. For example, 3,4,5-trihydroxybenzoic acid has demonstrated antifungal activity against various species of medical importance. researchgate.net While specific studies on this compound against Aspergillus fumigatus are limited, related indole-imidazole derivatives have been identified as selective antifungals against other pathogenic fungi like Cryptococcus neoformans. mdpi.com Standard antifungal drugs used to treat Aspergillus fumigatus infections include polyenes, azoles, and echinocandins, with drugs like liposomal amphotericin B and voriconazole (B182144) being fungicidal. nih.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.gov This has intensified the need for new anti-TB agents. nih.gov Indole derivatives have long been studied for their anti-tubercular properties. nih.gov The gut microbiota metabolite indolepropionic acid is one example of an indole compound that inhibits the growth of M. tuberculosis. nih.gov

Benzoic acid derivatives have also been explored as potential treatments, including as prodrugs to improve membrane permeability. nih.gov Studies have shown that esters of benzoic acid can be activated by mycobacterial enzymes, converting them into the active acidic form within the cell. nih.gov Specifically, nitrobenzoate derivatives have shown very promising anti-tubercular activity that warrants further investigation. nih.gov While the precise mechanism of action for many indole derivatives is not fully defined, some are known to target specific pharmacological pathways in M. tuberculosis. nih.gov Other related compounds, such as anthranilic acid derivatives, were initially investigated as inhibitors of the enzyme MabA (FabG1) but were later found to exert their primary antitubercular effect by inducing intrabacterial acidification. mdpi.com

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of 3-(1H-indol-yl)benzoic acid have shown potential as anti-inflammatory agents by modulating key pathways involved in the inflammatory cascade.

One study investigated the anti-inflammatory potential of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), a derivative with a similar core structure. nih.gov In a carrageenan-induced peritonitis model, this compound reduced leukocyte migration. nih.gov The compound was found to be active only in the second phase of formalin-induced pain, suggesting peripheral anti-inflammatory activity rather than a central analgesic effect. nih.gov The mechanism of action appears to involve the nitric oxide (NO) pathway, as the anti-inflammatory effect was reversed in the presence of an iNOS inhibitor. nih.gov The compound also significantly decreased the levels of pro-inflammatory cytokines such as TNF-α, IL-6, IL-17, and IFN-γ. nih.gov

Other research has identified benzo[f]indole-4,9-dione derivatives as a novel class of anti-inflammatory agents. mdpi.com One such compound demonstrated potent dual inhibitory effects on neutrophil elastase release and superoxide (B77818) anion generation in activated human neutrophils. mdpi.com The mechanism for this class of compounds involves the inhibition of Akt phosphorylation and intracellular calcium mobilization. mdpi.com Additionally, various phenolic acids, including benzoic acid derivatives, are known for their anti-inflammatory properties, often through the modulation of inflammatory cytokines like TNF-α and IL-6. mdpi.com

Antioxidant Properties and Mechanisms

Derivatives of both indole and benzoic acid are recognized for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals. The indole nucleus, in particular, can protect against oxidative stress. The antioxidant mechanism of these compounds is often rooted in their capacity for hydrogen or electron transfer to neutralize reactive oxygen species (ROS).

Research into various indole derivatives has shed light on their structure-activity relationships concerning antioxidant effects. For instance, ethenyl indoles bearing electron-donating substituents have demonstrated antioxidant properties comparable to vitamin E. A proposed mechanism for their free radical quenching activity involves hydrogen and/or electron and proton transfer . Studies on indole derivatives with 4-substituted piperazine (B1678402) moieties have also revealed significant inhibitory effects on superoxide radical formation, with some compounds showing stronger activity than vitamin E ingentaconnect.combenthamdirect.comeurekaselect.comresearchgate.net. The antioxidant activity of benzoic acid derivatives is influenced by the substitution pattern on the aromatic ring, with hydroxyl groups playing a crucial role in their radical scavenging ability .

These findings suggest that derivatives of this compound, which combine both the indole and benzoic acid moieties, likely possess significant antioxidant potential. The specific antioxidant capacity would be influenced by the nature and position of substituents on both the indole and benzoic acid rings.

Table 1: Antioxidant Activity of Selected Indole Derivatives

Compound Test Activity Reference
Ethenyl indole with hydroxy substituent DPPH assay IC50 ~ 24 µM
Indole derivative with 4-(2-methoxyphenyl)piperazine Superoxide radical formation inhibition 88% inhibition ingentaconnect.combenthamdirect.com
Indole derivative with 4-phenylpiperazine Superoxide radical formation inhibition 75% inhibition ingentaconnect.combenthamdirect.com
Indole derivative with 4-benzylpiperazine Superoxide radical formation inhibition 75% inhibition ingentaconnect.combenthamdirect.com

Receptor Modulation and Agonist/Antagonist Activities

The indole structure is a key pharmacophoric element for antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting. Many potent 5-HT3 receptor antagonists, known as "setrons," feature an indole or a related heterocyclic system wikipedia.org. Structure-activity relationship studies have shown that an aromatic moiety, preferably indole, connected to a linking group capable of hydrogen bonding and a basic amine, are crucial for high-affinity binding to the 5-HT3 receptor wikipedia.org.

Research on indazole and indolizine-3-carboxylic acid derivatives, which are structurally analogous to this compound, has led to the identification of potent 5-HT3 receptor antagonists nih.gov. For example, certain indazole derivatives have demonstrated high potency and selectivity as 5-HT3 antagonists, proving effective as antiemetic agents nih.gov. This suggests that derivatives of this compound, particularly its amide or ester derivatives, could be promising candidates for 5-HT3 receptor antagonism. The development of novel 1,7-annulated indole derivatives has also yielded high-affinity 5-HT3 receptor antagonists acs.org.

Table 2: 5-HT3 Receptor Antagonist Activity of Related Indole Derivatives

Compound Class Key Structural Feature Receptor Target Noted Activity Reference
Indazole-3-carboxylic acid derivatives Indazole nucleus 5-HT3 Potent antagonism nih.gov
Indolizine-3-carboxylic acid derivatives Indolizine nucleus 5-HT3 Potent antagonism nih.gov
1,7-Annulated indole derivatives Annulated indole system 5-HT3 High-affinity antagonism acs.org

Histamine (B1213489) H1 Antagonism

A series of indolylpiperidinyl benzoic acid derivatives have been synthesized and evaluated for their activity as histamine H1 antagonists acs.orgnih.govacs.orgresearchgate.net. These compounds have shown potent in vivo activity and a long duration of action acs.orgnih.gov. Structure-activity relationship studies revealed that substitutions on the indole ring significantly influence the antihistaminic activity. For instance, the introduction of a fluorine atom at the 6-position of the indolyl ring led to enhanced in vivo activity in a histamine-induced cutaneous vascular permeability assay, although with a slight decrease in selectivity towards the 5-HT2 receptor acs.orgnih.govacs.orgresearchgate.net.

Furthermore, modifications to the benzoic acid portion of the molecule, such as the inclusion of a 2-methoxy-5-methylbenzoic acid fragment, resulted in high in vivo activity and a longer duration of action acs.org. These findings indicate that the this compound scaffold is a promising starting point for the design of novel histamine H1 antagonists with favorable pharmacokinetic profiles nih.gov.

Table 3: In Vivo Activity of Indolylpiperidinyl Benzoic Acid Derivatives as Histamine H1 Antagonists

Compound Modification Assay ED50 (mg/kg) Reference
6-Fluoro substitution on indolyl ring Histamine-induced cutaneous vascular permeability Improved in vivo activity acs.orgnih.govacs.org
2-Methoxy-5-methylbenzoic acid moiety Histamine-induced cutaneous vascular permeability High in vivo activity acs.org

Cannabinoid Receptor Modulation

The indole nucleus is a prevalent scaffold in the development of cannabinoid receptor ligands researchgate.net. Specifically, derivatives of indole have been investigated as selective modulators of the cannabinoid receptor type 2 (CB2), which is primarily expressed in the immune system and is a target for anti-inflammatory therapies nih.govnih.gov.

For instance, a series of indol-3-yl-oxoacetamides have been synthesized and evaluated, with some derivatives showing potent and selective binding to the CB2 receptor nih.govresearchgate.net. One fluorinated derivative exhibited a Ki value of 6.2 nM for the CB2 receptor nih.govresearchgate.net. Additionally, 3,3'-diindolylmethane (B526164) (DIM) derivatives, particularly those with small substituents at the 4-position of the indole rings, have been identified as potent CB2 receptor agonists nih.gov. One such derivative, di-(4-cyano-1H-indol-3-yl)methane, was found to be a highly potent CB2 receptor agonist with an EC50 of 0.0144 µM in a cAMP accumulation assay nih.gov. These studies suggest that the this compound core could be a valuable starting point for designing novel CB2 receptor modulators. The length of the N-1 alkyl chain on the indole ring has also been shown to be a critical determinant for binding affinity to both CB1 and CB2 receptors bohrium.comresearchgate.net.

Table 4: CB2 Receptor Activity of Selected Indole Derivatives

Compound Receptor Activity Value Reference
Fluorinated indol-3-yl-oxoacetamide CB2 Binding affinity (Ki) 6.2 nM nih.govresearchgate.net
Di-(4-cyano-1H-indol-3-yl)methane CB2 Agonist (EC50) 0.0144 µM nih.gov
Di-(4-bromo-1H-indol-3-yl)methane CB2 Agonist (EC50, β-arrestin) 0.0450 µM nih.gov

ATP-binding Cassette Transporter Modulation (e.g., CFTR)

Indole derivatives have been identified as modulators of ATP-binding cassette (ABC) transporters, which are membrane proteins involved in the transport of a wide variety of substrates across cellular membranes. One important member of this family is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) nih.govsemanticscholar.org. Certain indole derivatives have been investigated as correctors for the F508del mutation in CFTR, the most common mutation causing cystic fibrosis nih.gov.

Furthermore, indole-based compounds have been shown to inhibit the function of other ABC transporters, such as ABCG2 (breast cancer resistance protein), which is involved in multidrug resistance in cancer nih.govmdpi.commdpi.comnih.govresearchgate.net. Phenolic indeno[1,2-b]indoles have been identified as potent and selective inhibitors of ABCG2 nih.gov. The indole moiety in these inhibitors forms important interactions with the transporter's binding site, such as hydrogen bonding with asparagine 436 mdpi.comnih.gov. These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel ABC transporter modulators.

Table 5: ABCG2 Inhibitory Activity of Indole Derivatives

Compound Class Target Activity IC50 Reference
Phenolic indeno[1,2-b]indoles ABCG2 Inhibition of mitoxantrone (B413) efflux Potent, selective inhibition nih.gov
Dihydroindeno[1,2-b] indole derivative (LS-2-3j) ABCB1 and ABCG2 Reversal of multidrug resistance Effective at non-toxic concentrations mdpi.com
Indole-based scaffold (Compound 30) ABCG2 Inhibition - mdpi.com

TRPV1 Channel Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that plays a crucial role in pain perception and inflammation. The indole nucleus is a privileged scaffold for the development of TRPV1 modulators mdpi.com. Both agonists and antagonists of the TRPV1 channel have been developed from indole-based structures.

For example, two series of indole-2-carboxamides have been designed as novel and selective agonists for the TRPV1 channel mdpi.com. On the other hand, a novel series of indole triazole derivatives have been investigated as TRPV1 antagonists, with the aim of developing potent inhibitors for the treatment of pain and neurogenic inflammation. These studies highlight the versatility of the indole scaffold in modulating TRPV1 activity, suggesting that derivatives of this compound could be tailored to act as either agonists or antagonists of this channel.

Enzyme Inhibition Profiles

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and thymidylates required for DNA synthesis and cell proliferation. nih.gov Consequently, inhibiting human DHFR (hDHFR) is a well-established strategy in cancer therapy. nih.gov DHFR is also a target for treating various infectious diseases. rjraap.comresearchgate.net

The development of novel DHFR inhibitors is an ongoing area of research. Studies have explored substituted 3-benzoic acid derivatives as potential inhibitors of DHFR from M. tuberculosis (MtDHFR). In one study, a series of these derivatives showed significant inhibitory activity, with IC50 values ranging from 7 to 40 μM. zenodo.org This highlights the potential of the benzoic acid scaffold for developing new anti-tuberculosis agents. zenodo.org The search for new DHFR inhibitors often involves modifying the structure of folic acid or developing non-classical antifolates that can bind tightly to the enzyme's active site. researchgate.netnih.gov

Table 2: Inhibitory Activity of Substituted 3-Benzoic Acid Derivatives against MtDHFR

Compound Structure IC50 (μM)
4a 3-((4-chlorobenzyl)amino)benzoic acid 20
4d 3-((3,4-dichlorobenzyl)amino)benzoic acid 10
4e 3-((4-(trifluoromethyl)benzyl)amino)benzoic acid 7
4j 3-((4-isopropylbenzyl)amino)benzoic acid 11
MB872 (Fragment) Not specified 500

Data sourced from scientific literature. zenodo.org

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net These molecules are potent mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes (COX-1 and COX-2). nih.gov However, traditional NSAIDs can cause gastrointestinal side effects due to the inhibition of the protective COX-1 isoform. nih.gov

This has led to the development of selective COX-2 inhibitors and dual COX/5-LOX inhibitors, which are hypothesized to have enhanced anti-inflammatory effects with a better safety profile. nih.gov Indole derivatives have been extensively investigated as a source of new anti-inflammatory agents. nih.gov A series of synthesized indole acetohydrazide derivatives showed potent anti-inflammatory activity, with some compounds exhibiting selective inhibition of COX-2 expression, thereby offering gastric sparing properties. nih.gov The inhibition of 5-LOX can reduce the production of leukotrienes, which also contribute to inflammation, making dual inhibitors a promising therapeutic strategy. nih.govresearchgate.net

Table 3: Anti-inflammatory Activity of Indole Schiff Base Derivatives (% Inhibition)

Compound Substitution on Phenyl Ring % Inhibition (after 3h)
S3 3-Nitrophenyl 63.69%
S7 3,4-Dimethoxyphenyl 62.54%
S14 2,4,5-Trimethoxyphenyl 59.38%
Indomethacin (Reference) - 76.89%

Data sourced from scientific literature. nih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes can produce a wide range of physiological effects, making them important drug targets. For example, inhibitors of PDE3, a cAMP-selective phosphodiesterase, have been developed as inodilators for treating heart failure. nih.gov

Research into novel PDE inhibitors has explored various chemical structures. One study investigated a series of bis(azinone) compounds, which are structurally related to phenyl-substituted pyridazinones, and found them to be potent PDE3 inhibitors. nih.gov Another study developed a liquid chromatography-tandem mass spectrometry method for the determination of a novel PDE4 inhibitor, 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid, in rat plasma, indicating the relevance of the benzoic acid moiety in this class of inhibitors. researchgate.net

Table 4: PDE3 Inhibitory Potency of Bis(azinone) Analogues

Compound Structure IC50 (μM)
1 1,4-Bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene 0.20
2 6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one 0.07

Data sourced from scientific literature. nih.gov

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. mdpi.comresearchgate.net Inhibition of this enzyme is the mechanism of action for statins, a class of drugs widely used to lower cholesterol levels and prevent cardiovascular disease. nih.govnih.gov

The therapeutic success of statins has spurred the search for new HMG-CoA reductase inhibitors from various sources, including natural products and synthetic compounds. researchgate.netresearchgate.net The inhibition of HMG-CoA reductase not only lowers cholesterol but also reduces inflammation, improves endothelial function, and decreases thrombogenicity. nih.gov The design of novel inhibitors often involves creating molecules that can effectively mimic the structure of the natural substrate, HMG-CoA, or bind to the active site of the enzyme. mdpi.comresearchgate.net While direct studies on this compound as an HMG-CoA reductase inhibitor are not prominent, the exploration of diverse chemical scaffolds, including heterocyclic and pyrrole-based structures, for this target continues to be an active field of research. mdpi.com

α-Glucosidase Inhibition

α-Glucosidase inhibitors are therapeutic agents that help manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov The inhibition of enzymes like α-glucosidase and α-amylase is a key strategy in the treatment of type 2 diabetes mellitus. nih.gov While direct studies on this compound are limited, related indole derivatives have demonstrated notable α-glucosidase inhibitory activity.

Research into a series of synthesized 3,3-di(indolyl)indolin-2-ones showed that these compounds exhibited higher α-glucosidase inhibition compared to the standard drug, acarbose (B1664774). nih.govresearchgate.net For instance, certain derivatives displayed inhibition percentages ranging from 37 ± 11% to 94 ± 3% at a concentration of 50 μg/ml, whereas acarbose showed 19 ± 5% inhibition at the same concentration. nih.gov This suggests that the indole moiety is a promising structural component for the design of new α-glucosidase inhibitors. The mechanism often involves key interactions within the enzyme's active site, as supported by molecular docking studies. nih.govresearchgate.net

Compound ClassEnzymeInhibition ActivityReference
3,3-di(indolyl)indolin-2-onesα-GlucosidaseRanged from 37% to 94% at 50 µg/ml, surpassing acarbose (19%). nih.gov
1,2-Benzothiazine derivativesα-GlucosidaseCertain derivatives showed IC50 values (e.g., 18.25 µM, 20.76 µM) superior to acarbose (58.8 µM). nih.gov

This table is interactive. Click on the headers to sort.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary target for treating hyperpigmentation disorders and is also of interest in the cosmetics industry. researchgate.net Benzoic acid derivatives have been identified as effective tyrosinase inhibitors. nih.govresearchgate.net

Studies have shown that certain benzoic acid derivatives can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov The mode of inhibition by these derivatives is often non-competitive, indicating that they bind to a site other than the enzyme's active site, forming a non-productive enzyme-substrate complex. nih.gov In one study, a series of synthesized benzoic acid derivatives were tested, with one compound exhibiting an IC50 value of 1.09 μM, which was significantly more potent than the standard inhibitors kojic acid (IC50 = 16.67 μM) and L-mimosine (IC50 = 3.68 μM). researchgate.net Structure-activity relationship studies suggest that the nature and position of substituents on the benzoic acid ring are crucial for potent inhibitory activity. researchgate.net

Inhibitor ClassEnzymeInhibition TypePotency (IC50)Reference
Benzoic acid derivativesMushroom TyrosinaseNon-competitiveVaries; one derivative showed 1.09 µM. nih.govresearchgate.net
Kojic Acid (Standard)Mushroom TyrosinaseCompetitive16.67 µM researchgate.net
L-Mimosine (Standard)Mushroom TyrosinaseCompetitive3.68 µM researchgate.net

This table is interactive. Click on the headers to sort.

Cathepsin Inhibition

Cathepsins are a group of proteases involved in various physiological and pathological processes, including tumor invasion and metastasis. researchgate.net Specifically, cathepsins B and L are of interest as therapeutic targets. nih.govmdpi.com Indole-containing structures have been investigated as inhibitors of these enzymes.

A notable example is a small molecule thiocarbazate, derived from a high-throughput screen, which acts as a potent, slow-binding, and selective inhibitor of human cathepsin L. researchgate.netunc.edu This compound, which incorporates an indole moiety, initially showed an IC50 of 56 nM, which increased in potency to 1.0 nM after a 4-hour preincubation with the enzyme. researchgate.netunc.edu The inhibitor demonstrated significant selectivity for cathepsin L over other cathepsins like B, K, S, and V. researchgate.netunc.edu Molecular docking studies have helped to reveal the critical hydrogen bonding patterns between such inhibitors and the key active site residues of the enzyme. researchgate.netunc.edu

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the intracellular regeneration of active glucocorticoids, such as cortisol. nih.gov Elevated glucocorticoid levels are associated with metabolic syndrome, obesity, and diabetes, making 11β-HSD1 a promising therapeutic target. nih.govnih.govresearchgate.net Inhibition of this enzyme can reduce local cortisol concentrations in key metabolic tissues like the liver and adipose tissue. nih.gov

While specific research on this compound as a direct inhibitor is not extensively documented, the development of selective 11β-HSD1 inhibitors is an active area of pharmaceutical research. nih.gov Preclinical studies with various inhibitor compounds in rodent models have shown improvements in glucose tolerance and weight reduction. nih.gov Given the structural diversity of known 11β-HSD1 inhibitors, the indole-benzoic acid scaffold represents a potential framework for the design of new molecules targeting this enzyme.

Factor B Inhibition in the Complement System

The alternative pathway (AP) of the complement system is a critical component of innate immunity, and its dysregulation is implicated in several diseases. nih.gov Factor B is a serine protease that serves as a key node in the AP, making it an attractive drug target. nih.govnih.gov

A significant breakthrough in this area was the discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid, also known as LNP023. nih.govacs.org This compound is a potent and selective orally bioavailable inhibitor of Factor B. nih.gov The discovery of LNP023 stemmed from a drug discovery program targeting the alternative pathway. The indole-4-yl methyl piperidine (B6355638) benzoic acid structure of LNP023 was specifically designed to be applicable for treating a wide array of complement-mediated diseases. acs.org This demonstrates a direct and powerful therapeutic application for a derivative of the this compound scaffold.

HIV-1 Fusion Inhibition Targeting Glycoprotein (B1211001) 41

The HIV-1 envelope glycoprotein gp41 mediates the fusion of the viral and host cell membranes, a critical step for viral entry. nih.govnih.gov This process involves conformational changes in gp41, exposing a conserved hydrophobic pocket that has become a key target for small molecule fusion inhibitors. nih.gov

A series of indole compounds have been developed as gp41 fusion inhibitors through a structure-based drug design approach. nih.gov Research has shown a strong correlation between the experimental binding affinities of these compounds to the gp41 hydrophobic pocket and their fusion inhibitory activity. nih.gov One of the compounds studied, 3-(1H-indol-6-yl)benzoic acid, is a structural isomer of the titular compound. nih.gov The most active compounds in this series were able to inhibit cell-cell fusion and viral replication at sub-micromolar levels. Docking studies confirmed that these flexible indole-based molecules can conform to the contours of the hydrophobic pocket, mimicking the crucial hydrophobic contacts required for inhibition. nih.gov

CompoundTargetActivityReference
Indole DerivativesHIV-1 gp41 Hydrophobic PocketInhibit cell-cell fusion and viral replication at sub-µM levels. nih.gov
3-(1H-indol-6-yl)benzoic acidHIV-1 gp41Binds to the hydrophobic pocket, inhibiting fusion. nih.gov

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Other Emerging Biological Activities

The versatile structures of indole and benzoic acid derivatives have led to their investigation in numerous other therapeutic areas. The indole nucleus is known to mimic peptide structures and can bind reversibly to a variety of enzymes, opening doors for novel drug development. researchgate.net

Emerging research has highlighted the potential of such compounds in several fields:

Anticancer Activity: Novel indole derivatives have been synthesized and evaluated as potential anticancer agents, with some showing efficacy against specific cancer cell lines. researchgate.net

Antimicrobial Activity: Various indole derivatives have been screened for their activity against bacteria and fungi, with some compounds demonstrating potent effects compared to reference drugs. researchgate.net

Anti-inflammatory Activity: Derivatives of p-hydroxy benzoic acid have been reported to possess anti-inflammatory and analgesic properties. globalresearchonline.net

Antioxidant Activity: Phenolic acids, including benzoic acid derivatives, are known for their antioxidant properties, which can be measured through various assays. globalresearchonline.net

These diverse activities underscore the broad therapeutic potential of the this compound scaffold and its derivatives, warranting further investigation and development.

Structure Activity Relationship Sar Studies of 3 1h Indol 4 Yl Benzoic Acid Derivatives

Influence of Substituents on the Indole (B1671886) Ring (e.g., position 5, 6, 7; methoxy (B1213986), halogen, nitrogen substitution) on Biological Activity

Research on related N-(indol-3-ylglyoxylyl)amino acid derivatives has shown that the electronic properties of substituents at the 5-position of the indole ring are critical for affinity to the benzodiazepine (B76468) receptor. In these studies, derivatives featuring electron-withdrawing groups such as chloro, bromo, or nitro groups at the 5-position were found to be the most potent inhibitors. ebi.ac.uknih.gov Conversely, the introduction of an electron-donating methoxy group at the same position resulted in a considerable decrease in activity. ebi.ac.uknih.gov This suggests that a lower electron density on the indole ring is favorable for this specific biological target.

Halogenation at various positions of the indole nucleus is a common strategy to enhance biological activity. The presence of halogen atoms can affect the molecule's lipophilicity, metabolic stability, and ability to form specific halogen bonds with the target protein. For instance, in a series of indole derivatives designed as potential anticancer agents, the introduction of a 5-bromo substituent was a key feature in compounds showing potent inhibitory activity against EGFR tyrosine kinase.

Furthermore, the position of substitution is as important as the nature of the substituent. Studies on different classes of indole derivatives have consistently shown that moving a functional group, such as a methoxy group, to different positions on the indole ring can dramatically alter the biological activity profile. This highlights the precise steric and electronic requirements of the receptor's binding pocket.

Table 1: Influence of Indole Ring Substituents on Biological Activity

Position Substituent Type General Effect on Activity Rationale
5 Electron-withdrawing (e.g., -Cl, -Br, -NO2) Often increases potency Enhances binding affinity through favorable electronic interactions. ebi.ac.uknih.gov
5 Electron-donating (e.g., -OCH3) Often decreases potency May introduce unfavorable steric or electronic effects in the binding pocket. ebi.ac.uknih.gov
5, 6, 7 Halogens (e.g., -F, -Cl, -Br) Can enhance activity Increases lipophilicity, can form halogen bonds, and may block metabolic sites.

Impact of Substitutions on the Benzoic Acid Moiety (e.g., position, types of functional groups)

Modifications to the benzoic acid portion of the 3-(1H-indol-4-yl)benzoic acid scaffold are critical for tuning the molecule's interaction with its biological target. Key considerations include the position of the carboxylic acid group and its replacement with various bioisosteres.

The carboxylic acid group is often a key pharmacophoric element, typically forming crucial hydrogen bonds or ionic interactions with polar amino acid residues (like arginine or lysine) in a receptor's active site. researchgate.net The position of this acidic group on the phenyl ring dictates the geometry of this interaction. While the parent compound is a 3-substituted benzoic acid, studies on similar biaryl systems have shown that moving the substituent to the 4-position can alter the binding mode and activity. For example, in a series of indole derivatives developed as inhibitors of aldo-keto reductase 1C3 (AKR1C3), the carboxylic acid was placed at the 4-position of the phenyl ring, suggesting this geometry is optimal for fitting into the AKR1C3 active site. nih.gov

Given that the carboxylic acid group can sometimes lead to poor pharmacokinetic properties, its replacement with bioisosteric functional groups is a common optimization strategy. Bioisosteres are chosen to mimic the acidic and hydrogen-bonding properties of the carboxylic acid while potentially improving cell permeability, metabolic stability, or oral bioavailability.

Common bioisosteres for carboxylic acids include:

Hydroxamic Acids (-CONHOH): This group can also act as a hydrogen bond donor and acceptor. In the context of AKR1C3 inhibitors, the conversion of a 4-substituted benzoic acid derivative to its corresponding N-hydroxybenzamide (a hydroxamic acid) maintained potent biological activity. nih.gov

Tetrazoles: The 5-substituted 1H-tetrazole ring is a well-established carboxylic acid bioisostere, as its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH.

Acyl Sulfonamides (-CONHSO2R): These groups are also acidic and can form similar interactions as a carboxylate.

Hydroxyisoxazoles/Hydroxyfurazans: These heterocyclic rings can act as acidic mimics. Bioisosteres of the NSAID indomethacin, which also inhibits AKR1C3, have successfully incorporated hydroxyfurazan and hydroxyl-N1-methyl-1,2,5-triazole moieties in place of the carboxylic acid, resulting in selective AKR1C3 inhibitors. unito.it

Table 2: Effect of Modifying the Benzoic Acid Moiety

Modification Example Functional Group Rationale Potential Outcome
Positional Isomerism 4-Carboxylic Acid To optimize the geometry for receptor binding. nih.gov May increase or decrease potency depending on the target.
Bioisosteric Replacement N-Hydroxybenzamide Mimics the H-bonding properties of carboxylic acid while altering physicochemical properties. nih.gov Maintained or improved activity; altered PK/PD profile.
Bioisosteric Replacement 1H-Tetrazole Mimics the acidic nature and charge of the carboxylate. Can improve metabolic stability and cell permeability.

Role of Linker Chemistry and Connectivity between Indole and Benzoic Acid Units

The spatial relationship between the indole and benzoic acid rings is a crucial determinant of biological activity. While the parent scaffold features a direct C-C bond, introducing or modifying a linker group can significantly alter the molecule's conformation, flexibility, and ability to engage with its target.

The nature of the linker dictates the distance and relative orientation of the two aromatic systems. In a series of potent AKR1C3 inhibitors, the indole and benzoic acid moieties were connected via a methylene (B1212753) linker attached to the indole nitrogen (N1), as seen in 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid. nih.gov This N-CH2-Phenyl-COOH arrangement allows for a specific three-dimensional presentation of the pharmacophoric groups that is optimal for binding to the AKR1C3 active site.

Studies on other bi-heterocyclic systems have also underscored the importance of connectivity. For instance, in a series of bis-indole inhibitors of HIV-1 fusion, the point of connection between the two indole rings was systematically varied (e.g., 6-6', 5-6', 6-5', and 5-5' linkages). nih.gov The results showed that the original 6-6' linkage was superior, and any deviation led to a significant loss of activity. nih.gov This demonstrates that even subtle changes in the connection point can disrupt the optimal molecular shape required for biological function.

The linker itself can also contribute to binding. Linkers containing hydrogen bond donors or acceptors can form additional interactions with the receptor. The choice of linker—be it an ether, amide, or a short alkyl chain—must balance conformational freedom with the need to adopt a low-energy, bioactive conformation upon binding.

Conformational Analysis and Molecular Shape Contributions to Receptor Binding and Efficacy

Computational methods such as molecular docking and conformational analysis are often employed to predict the likely binding poses and to understand how different substituents influence the molecule's preferred shape. A planar structure is often considered favorable as it can facilitate stacking interactions (pi-pi stacking) with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the binding site. The sp2 hybridized carbons of the indole and benzoic acid rings contribute to this planarity.

The introduction of bulky substituents on either ring can create steric hindrance, forcing the rings to adopt a more twisted conformation. This can either be detrimental, by preventing the molecule from fitting into a planar pocket, or beneficial, by locking the molecule into a specific, highly active, non-planar conformation.

Pharmacophore Identification and Mapping for Optimal Biological Activity

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, a pharmacophore model helps to rationalize the observed SAR and guide the design of new, more potent compounds.

Based on SAR studies of related indole-containing inhibitors, particularly those targeting AKR1C3, a general pharmacophore model can be proposed. researchgate.netresearchgate.netnih.gov Key features typically include:

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carboxylic acid (or its bioisostere) are critical hydrogen bond acceptors, often interacting with a positively charged or polar residue in the active site. researchgate.netresearchgate.net

Hydrogen Bond Donor (HBD): The N-H group of the indole ring is a classic hydrogen bond donor, which can form a key interaction with the protein backbone or a specific amino acid side chain. researchgate.netresearchgate.net

Aromatic/Hydrophobic Regions: Both the indole and the benzoic acid rings serve as hydrophobic features that can engage in van der Waals and pi-pi stacking interactions with non-polar regions of the binding pocket. researchgate.netresearchgate.net

In structure-based pharmacophore models developed for AKR1C3, these features are spatially defined within the enzyme's active site. For example, a model derived from an indole-based inhibitor co-crystallized with AKR1C3 would precisely map the locations of the HBA, HBD, and aromatic features relative to the surrounding amino acids. researchgate.netresearchgate.net Such models can then be used in virtual screening campaigns to identify new molecules from large chemical databases that fit the pharmacophoric requirements, thus accelerating the discovery of novel hits.

Table 3: Common Pharmacophoric Features for Indole-Benzoic Acid Derivatives

Pharmacophoric Feature Corresponding Chemical Group Type of Interaction
Hydrogen Bond Acceptor (HBA) Carboxylic Acid, Tetrazole, Hydroxamic Acid Hydrogen bonding, Ionic interactions
Hydrogen Bond Donor (HBD) Indole N-H Hydrogen bonding
Aromatic Ring 1 Indole Ring System Hydrophobic interactions, pi-pi stacking

By systematically exploring these SAR principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with enhanced biological activity tailored for specific therapeutic targets.

Computational Chemistry and Molecular Modeling for 3 1h Indol 4 Yl Benzoic Acid

Molecular Docking Simulations to Elucidate Ligand-Target Interactions (e.g., gp41, AKR1C3, MurB)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a potential drug molecule, such as 3-(1H-Indol-4-yl)benzoic acid, and its biological targets.

Interactions with HIV-1 gp41: The glycoprotein (B1211001) 41 (gp41) is a critical component of the HIV-1 fusion machinery, making it an attractive target for antiviral inhibitors nih.govmdpi.com. Indole-based compounds have been identified as fusion inhibitors that target a hydrophobic pocket on gp41 nih.gov. Docking studies of indole (B1671886) derivatives into the gp41 pocket reveal that the indole scaffold can fit snugly into the hydrophobic contours of the pocket, mimicking the binding of natural ligands nih.gov. For this compound, it is hypothesized that the indole ring would occupy this hydrophobic pocket, while the benzoic acid moiety could form hydrogen bonds or salt bridges with polar residues at the pocket's entrance. A common binding mode for indole inhibitors involves hydrophobic contacts, and the flexibility of the molecule allows it to conform to the pocket's shape nih.gov.

Interactions with AKR1C3: Aldo-keto reductase 1C3 (AKR1C3) is a promising target for the treatment of hormone-dependent cancers like prostate and breast cancer mdpi.comrsc.orggoogle.com. Several benzoic acid derivatives have been investigated as AKR1C3 inhibitors nih.gov. Molecular docking studies of these derivatives have shown that the carboxylate group of the benzoic acid typically anchors the inhibitor to the enzyme's active site, forming interactions with key residues such as Tyr55 and His117 in the oxyanion site rsc.org. The indole portion of this compound would likely extend into a more hydrophobic region of the binding pocket, potentially interacting with residues like Trp227, which is important for steroid recognition rsc.org.

Interactions with MurB: MurB is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it a target for novel antibiotics. Molecular docking has been used to identify potential inhibitors of this enzyme nih.gov. Studies on related indole-containing compounds suggest that the indole nucleus can form key interactions within the active site of MurB. For this compound, the benzoic acid group could potentially interact with the NADP+ cofactor or nearby amino acid residues through hydrogen bonding, while the indole ring could engage in hydrophobic or pi-stacking interactions with aromatic residues in the binding pocket.

Table 1: Potential Interacting Residues for this compound with Various Targets based on Molecular Docking of Similar Compounds

Target ProteinPotential Interacting ResiduesType of InteractionReference Compound Class
HIV-1 gp41Hydrophobic pocket residuesHydrophobic interactions, Pi-stackingIndole derivatives nih.gov
AKR1C3Tyr55, His117, Trp227Hydrogen bonding, Salt bridge, Hydrophobic interactionsBenzoic acid derivatives rsc.orgnih.gov
MurBAromatic residues, NADP+ binding site residuesPi-stacking, Hydrogen bondingIndole-containing compounds nih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies (e.g., antioxidant mechanisms)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules researchgate.netniscpr.res.in. These methods are especially useful for studying the mechanisms of antioxidant activity cmst.eucmst.eumdpi.com.

For this compound, DFT calculations can be employed to determine several key parameters related to its antioxidant potential. These include the Bond Dissociation Enthalpy (BDE) of the N-H bond in the indole ring and the O-H bond in the benzoic acid, the Ionization Potential (IP), and the Electron Affinity (EA). Lower BDE values suggest that the molecule can readily donate a hydrogen atom to scavenge free radicals, a key step in the Hydrogen Atom Transfer (HAT) mechanism of antioxidant action. A low IP indicates that the molecule can easily donate an electron, which is characteristic of the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism.

DFT studies on similar indole and benzoic acid derivatives have shown that the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial in determining their antioxidant capacity mdpi.com. A smaller HOMO-LUMO energy gap generally implies higher reactivity and better antioxidant potential.

Table 3: Key Parameters from DFT Calculations for Assessing Antioxidant Activity

ParameterDescriptionImplication for Antioxidant Activity
Bond Dissociation Enthalpy (BDE)Energy required to break a bond homolytically.A lower BDE for N-H or O-H bonds indicates a better ability to donate a hydrogen atom.
Ionization Potential (IP)The energy required to remove an electron from a molecule.A lower IP suggests a greater tendency to donate an electron.
HOMO-LUMO Energy GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap often correlates with higher chemical reactivity and antioxidant potential.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of a molecular system, providing detailed information about the conformational changes and binding stability of a ligand-protein complex nih.govajchem-a.com.

For this compound, MD simulations can be performed on its complex with a target protein (e.g., gp41, AKR1C3, or MurB) to assess the stability of the docked pose obtained from molecular docking. By simulating the complex over a period of nanoseconds to microseconds, one can observe the fluctuations in the ligand's position and conformation within the binding site. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. A stable complex will exhibit low and convergent RMSD values over the simulation time.

Furthermore, MD simulations can provide insights into the dynamic interactions between the ligand and the protein, such as the formation and breaking of hydrogen bonds and changes in hydrophobic contacts. This information is invaluable for understanding the binding mechanism and for guiding the rational design of more potent inhibitors.

In Silico Prediction of Biological Activity Spectra and Selectivity (e.g., PASS)

In silico tools for the prediction of biological activity spectra, such as the Prediction of Activity Spectra for Substances (PASS) program, are valuable for identifying the potential therapeutic applications of a compound based on its chemical structure nih.gov. PASS predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities, based on the structure-activity relationships derived from a large database of known bioactive compounds.

For this compound, a PASS prediction would generate a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi). Given its structural features, it is likely that PASS would predict activities such as anti-inflammatory, antiviral, anticancer, and antioxidant effects. The indole moiety is a common scaffold in many biologically active compounds, and the benzoic acid group is also present in numerous pharmaceuticals. The predicted activity spectrum can help to prioritize experimental testing and uncover novel therapeutic uses for the compound.

Table 4: Hypothetical PASS Predictions for this compound

Predicted Biological ActivityBasis for Prediction (Structural Moiety)
Anti-inflammatoryIndole and Benzoic Acid
AntiviralIndole
AnticancerIndole
AntioxidantIndole and Phenolic-like structure
Enzyme Inhibition (e.g., Kinase, Protease)Indole and Benzoic Acid

Patent Landscape and Emerging Applications of 3 1h Indol 4 Yl Benzoic Acid

Analysis of Patented Derivatives and Claims Featuring the 3-(1H-Indol-4-yl)benzoic Acid Scaffold or Closely Related Structures

The patent literature reveals a significant number of derivatives that incorporate the core indole-benzoic acid motif. These patents primarily focus on modifications at various positions of the indole (B1671886) ring and the benzoic acid moiety to optimize pharmacological properties. A key area of innovation lies in the development of PARP inhibitors, where the indole scaffold plays a crucial role in binding to the enzyme's active site.

Notable patented derivatives often feature substitutions on the indole nitrogen, as well as modifications of the carboxylic acid group of the benzoic acid, for instance, through amidation to form complex side chains. These modifications are designed to enhance potency, selectivity, and pharmacokinetic profiles.

Below is an interactive data table summarizing representative patented derivatives closely related to the this compound scaffold.

Patent/Application NumberKey Structural Features of DerivativesGeneral Claimed Use
WO2023141290A1Indole derivatives with fused ring systems and various substituents.PARP1 inhibitors for the treatment of cancer. google.com
US20040067949A1Substituted indole derivatives.PARP inhibitors for producing drugs.
WO2005023246A1A series of substituted indole derivatives.PARP inhibitors for pharmaceutical agents.

Identification of Novel Therapeutic Applications Highlighted in Patent Literature

The primary therapeutic application for derivatives of the this compound scaffold, as highlighted in the patent literature, is overwhelmingly in the field of oncology. Specifically, these compounds are being developed as inhibitors of PARP enzymes, particularly PARP-1.

PARP inhibitors have emerged as a crucial class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. By inhibiting PARP, these drugs prevent cancer cells from repairing DNA damage, leading to cell death. The patent literature underscores the potential of indole-benzoic acid derivatives in treating a variety of cancers.

Emerging research and patent filings also suggest potential applications in other therapeutic areas, although these are less developed than the oncology focus.

The following table details the novel therapeutic applications identified in the patent literature for closely related structures.

Patent/Application NumberTherapeutic ApplicationMechanism of Action
WO2023141290A1Cancer TreatmentPARP1 Inhibition google.com
US9073881B2Cancer, Atherosclerosis, RestenosiseIF4E Inhibition google.com
US8198328B2Cancer TreatmentInhibition of tyrosinase or activation of PXR/SXR xenobiotic receptors google.com

Proprietary Synthetic Routes and Production Methods for Commercial Relevance

While specific, detailed proprietary synthetic routes for this compound are not extensively disclosed in publicly available patent documents, the synthesis of related PARP inhibitors containing the indole scaffold provides insights into commercially relevant production methods. The general strategies often involve multi-step sequences to construct the indole core and append the benzoic acid moiety.

Key synthetic strategies that appear in the patent literature for related structures include:

Palladium-catalyzed cross-coupling reactions: Suzuki and other similar coupling reactions are frequently employed to form the C-C bond between the indole and benzoic acid rings.

Indole ring formation: Methods like the Fischer indole synthesis or Larock indole synthesis are adapted for the large-scale production of the indole core.

Functional group interconversions: Standard chemical transformations are used to introduce or modify functional groups on the scaffold to build the final complex derivatives.

The commercial viability of these compounds is dependent on the efficiency, scalability, and cost-effectiveness of these synthetic routes. Patents in this area often claim not only the final compounds but also novel intermediates and specific process improvements that offer advantages in manufacturing.

Conclusion and Future Research Directions

Synthesis of Novel 3-(1H-Indol-4-yl)benzoic Acid Derivatives with Enhanced Selectivity and Potency

A critical first step in exploring the therapeutic utility of the this compound scaffold is the development of a robust and versatile synthetic platform. Future research should focus on creating a diverse chemical library of derivatives to enable comprehensive structure-activity relationship (SAR) studies. Synthetic strategies should allow for systematic modifications at key positions on both the indole (B1671886) and benzoic acid rings.

Key synthetic approaches could include:

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forging the pivotal carbon-carbon bond between a suitably functionalized indole (e.g., a 4-boroindole derivative) and a 3-halobenzoic acid ester, followed by saponification.

Modification of the Indole Ring:

N-alkylation/arylation: Introducing various substituents on the indole nitrogen can modulate lipophilicity, solubility, and target engagement.

Substitution at C2, C3, C5, C6, and C7: Functionalizing other positions on the indole ring with groups like halogens, alkyls, or methoxy (B1213986) groups can fine-tune electronic properties and steric interactions to enhance potency and selectivity. nih.govresearchgate.net

Modification of the Benzoic Acid Ring: Altering the substitution pattern on the phenyl ring can influence binding orientation and pharmacokinetic properties.

The goal of these synthetic endeavors is to produce a library of compounds with varied physicochemical properties, which is essential for identifying derivatives with high potency against specific biological targets and improved selectivity over off-targets. researchgate.netelsevierpure.com

Table 1: Proposed Analogs for Initial SAR Exploration

Compound ID Indole Substitution Benzoic Acid Substitution Rationale for Synthesis
IBA-001N-H (Parent)H (Parent)Baseline compound for biological screening.
IBA-002N-MethylHAssess the effect of N-alkylation on activity and cell permeability.
IBA-0032-MethylHProbe steric tolerance near the biaryl linkage.
IBA-0046-FluoroHIntroduce an electron-withdrawing group to potentially enhance binding affinity. nih.gov
IBA-005N-H4-FluoroEvaluate the impact of substitution on the benzoic acid ring for target interaction.

In-Depth Mechanistic Studies of Key Biological Activities

Once a library of derivatives is synthesized, the next crucial phase is to elucidate their biological mechanisms of action. Given the broad bioactivity of the indole scaffold, a multi-pronged screening approach is warranted. nih.gov A key area of investigation could be the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair. nih.govnih.gov PARP inhibitors have shown significant clinical efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. nih.govcancer.gov

Future mechanistic studies should involve:

Initial Target Screening: Evaluating the compound library against a panel of cancer-relevant targets, including PARP1, PARP2, and various protein kinases.

Enzymatic and Cellular Assays: For promising hits, conducting detailed enzymatic assays to determine inhibitory constants (IC50, Ki) and cellular assays to confirm on-target activity. For potential PARP inhibitors, this would involve assessing the inhibition of PARylation in cancer cell lines.

Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compounds to the purified target protein and to determine the binding kinetics and thermodynamics.

Structural Biology: Co-crystallizing lead compounds with their target protein to obtain high-resolution X-ray structures. This structural information is invaluable for understanding the precise binding mode and for guiding further rational drug design.

Integration of Advanced Computational and Experimental Approaches for Drug Design

A synergistic approach combining computational modeling and experimental validation will be paramount to accelerating the drug design process for the this compound scaffold. nih.govmdpi.com In the absence of an experimentally determined structure of a target protein in complex with a ligand from this class, computational methods can provide initial predictive models.

The integrated workflow should include:

Homology Modeling: If the crystal structure of a primary target is unavailable, a homology model can be built based on the structures of related proteins.

Molecular Docking: Docking studies can be used to predict the binding poses of the synthesized derivatives within the active site of a target (e.g., the NAD+ binding site of PARP1). This can help rationalize initial SAR data and prioritize the synthesis of new analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs with corresponding biological data are available, 3D-QSAR models can be developed to correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding poses predicted by docking and identifying key interactions that are maintained over time.

This iterative cycle of computational prediction, chemical synthesis, and biological testing allows for a more efficient exploration of chemical space and a more rapid convergence on lead compounds with optimized properties.

Exploration of this compound in Combination Therapies

For many complex diseases, particularly cancer, combination therapy has become a standard of care. google.com Once a primary mechanism of action for the this compound scaffold is established, exploring its potential in combination with other therapeutic agents will be a critical research direction.

For instance, if a lead compound is identified as a potent PARP inhibitor, it would be a prime candidate for combination studies with:

DNA Damaging Agents: Combining a PARP inhibitor with platinum-based chemotherapies (e.g., cisplatin, carboplatin) or temozolomide could induce synthetic lethality, where the combination is significantly more effective than either agent alone. nih.gov

Immune Checkpoint Inhibitors: Emerging evidence suggests that PARP inhibitors can enhance the efficacy of immunotherapy by increasing tumor mutational burden and upregulating PD-L1 expression.

Preclinical studies using relevant cancer cell lines and animal models would be necessary to evaluate the synergistic or additive effects of such combinations, providing a strong rationale for potential clinical applications.

Potential for Pre-clinical and Clinical Translation of Promising Lead Compounds

The ultimate goal of this research program is to translate a promising lead compound into a clinical candidate. This requires a rigorous preclinical evaluation to assess its drug-like properties.

Key preclinical studies would include:

Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound in animal models (e.g., mice, rats). This includes measuring key parameters like half-life, bioavailability, and clearance.

In Vivo Efficacy: Evaluating the antitumor activity of the lead compound in relevant animal models, such as xenograft or patient-derived xenograft (PDX) models of cancers with specific genetic vulnerabilities (e.g., BRCA-mutant ovarian or breast cancer for a PARP inhibitor).

Toxicology Studies: Conducting comprehensive safety and toxicology assessments in animal models to identify any potential off-target effects and to establish a safe dose range for first-in-human studies.

Successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application and initiating Phase I clinical trials to evaluate the safety and tolerability of the new agent in patients.

Addressing Gaps in Current Research and Future Perspectives for the this compound Scaffold

The most significant gap in the current research landscape is the near-complete lack of biological and medicinal chemistry data for the this compound scaffold. While its constituent parts—indole and benzoic acid—are well-studied, this specific isomeric arrangement remains a frontier.

The future of this scaffold hinges on a systematic and integrated research effort. The immediate priority is to perform broad-based biological screening to identify one or more validated biological targets. Subsequent efforts must focus on building a robust SAR dataset through parallel synthesis and iterative design. The long-term perspective is that the this compound framework could yield novel inhibitors for established targets like PARP or uncover entirely new therapeutic opportunities. Its unique structural geometry may allow for interactions and selectivity profiles that are distinct from other indole-based isomers, making it a valuable addition to the medicinal chemist's toolkit.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1H-Indol-4-yl)benzoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling indole derivatives with benzoic acid precursors. For example, Aroz Technologies (2008) outlines routes using Suzuki-Miyaura cross-coupling to attach the indole moiety to the benzoic acid core, with palladium catalysts and aryl boronic acids under inert conditions (e.g., THF, 60–80°C) . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. Alternative methods include Ullmann coupling or direct functionalization of pre-assembled indole-benzoic acid scaffolds, though these may require harsher conditions (e.g., CuI catalysis, 120°C) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer : Characterization involves:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm indole-proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons) and carboxylate groups (δ ~170 ppm in 13C^{13}C) .
  • HPLC-MS : To assess purity and molecular weight (e.g., [M+H]+^+ at m/z 264.1 for C15_{15}H11_{11}NO2_2) .
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and 3400 cm1^{-1} (carboxylic acid O-H) .
  • X-ray crystallography : For definitive structural confirmation, though limited by crystal growth challenges due to polar functional groups .

Advanced Research Questions

Q. How do substituents on the indole ring influence the physicochemical properties and biological activity of this compound derivatives?

  • Methodological Answer : Substituents alter lipophilicity (LogP) and hydrogen-bonding capacity, critical for bioavailability. For example:

  • Electron-withdrawing groups (e.g., -Cl at indole-6 position) increase acidity (pKa ~3.5) and enhance receptor binding via dipole interactions, as seen in analogs like 4-{(Z)-2-[6-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl]-1-cyanoethenyl}benzoic acid .
  • Methoxy groups at indole-1 or -4 positions improve solubility but may reduce membrane permeability (TPSA >80 Ų) .
  • Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition, cellular uptake) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Purity issues : Rigorous HPLC purification (>98%) and batch-to-batch consistency checks are essential .
  • Assay variability : Standardize protocols (e.g., IC50_{50} measurements using fixed ATP concentrations in kinase assays) .
  • Cellular context : Account for differences in cell lines (e.g., HEK293 vs. HeLa) by cross-validating results with orthogonal models (e.g., zebrafish or organoids) .

Q. How can computational methods predict the binding affinity of this compound derivatives to target proteins?

  • Methodological Answer :

  • Molecular docking : Use tools like AutoDock Vina with crystal structures (e.g., PDB: 4NY) to model interactions between the carboxylate group and receptor active sites .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to evaluate entropy-driven binding .
  • QSAR models : Train on datasets of indole derivatives with known IC50_{50} values to predict novel analogs .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Indol-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-Indol-4-yl)benzoic acid

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